molecular formula C20H23BrN4O3 B2909600 N-(2-{4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide CAS No. 2361896-75-3

N-(2-{4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide

Cat. No.: B2909600
CAS No.: 2361896-75-3
M. Wt: 447.333
InChI Key: LBJGSMQGQHPNKY-UHFFFAOYSA-N
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Description

N-(2-{4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
  • N-[2-[4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide

Uniqueness

N-(2-{4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile .

Properties

IUPAC Name

N-[2-[4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O3/c1-3-17(26)24(4-2)13-18(27)25-11-9-14(10-12-25)20-22-19(23-28-20)15-7-5-6-8-16(15)21/h3,5-8,14H,1,4,9-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJGSMQGQHPNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3Br)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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